7-Methylbenzo(b)fluoranthene

Chemical Carcinogenesis Mutagenicity Salmonella typhimurium

7-Methylbenzo(b)fluoranthene (7-MeBbF; CAS 95741-52-9) is a monomethylated polycyclic aromatic hydrocarbon (PAH) belonging to the non-alternant benzo[b]fluoranthene class. It is a well-characterized synthetic derivative primarily utilized as an analytical reference standard and a mechanistic probe in chemical carcinogenesis studies.

Molecular Formula C21H14
Molecular Weight 266.3 g/mol
CAS No. 95741-52-9
Cat. No. B12708831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo(b)fluoranthene
CAS95741-52-9
Molecular FormulaC21H14
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC5=CC=CC=C45
InChIInChI=1S/C21H14/c1-13-6-4-9-17-18-11-5-10-16-15-8-3-2-7-14(15)12-19(20(13)17)21(16)18/h2-12H,1H3
InChIKeyVKNFQQJYRZDPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylbenzo(b)fluoranthene (CAS 95741-52-9): A Non-Alternant PAH Reference Standard for Carcinogenicity Research


7-Methylbenzo(b)fluoranthene (7-MeBbF; CAS 95741-52-9) is a monomethylated polycyclic aromatic hydrocarbon (PAH) belonging to the non-alternant benzo[b]fluoranthene class. It is a well-characterized synthetic derivative [1] primarily utilized as an analytical reference standard and a mechanistic probe in chemical carcinogenesis studies [2]. Unlike many high-priority environmental PAHs, 7-MeBbF is not a potent mutagen or tumor initiator, making it a critical negative control compound for structure-activity relationship (SAR) investigations within its isomer series [2]. Its value proposition is strictly as a specialized research tool for differentiating the structural requirements for non-alternant PAH bioactivation.

Compound Identity
7-methyl isomer of benzo[b]fluoranthene, non-alternant PAH
Primary Use Context
Analytical reference standard & mechanistic probe for SAR studies
Biological Profile
Reported inactive as mutagen/tumor initiator; serves as negative control

Position-Specific Effects on the Carcinogenic Potency of Methylated Benzo[b]fluoranthenes


Generic substitution between methylbenzo[b]fluoranthene isomers is scientifically invalid because the position of the methyl group dictates profoundly different biological outcomes. Direct comparative data show that while the parent compound benzo[b]fluoranthene (BbF) is a potent tumor initiator, and the 3-methyl and 1,3-dimethyl isomers exhibit even greater tumorigenicity, the 7-methyl isomer is significantly less tumorigenic and is inactive in standard mutagenicity assays [1]. This is not a subtle potency shift but a binary functional divergence: 7-MeBbF lacks the dose-dependent mutagenic response observed for BbF in Salmonella typhimurium TA 100 [1]. Procuring an unspecified methyl-BbF isomer or substituting 7-MeBbF for a biologically active congener like 3-MeBbF will lead to catastrophic data misinterpretation in carcinogenicity or DNA-adduct formation studies.

Target Compound
7-Methylbenzo[b]fluoranthene (7-MeBbF) – inactive, negative control for non-alternant PAH studies
Potential Substitute
Other methyl-BbF isomers (3-MeBbF, 1,3-diMeBbF) – potent mutagens and tumor initiators
Methyl group position determines bioactivity; substituting any active isomer for 7-MeBbF introduces false-positive signals and invalidates SAR interpretation.

Quantitative Differentiation Guide for Sourcing 7-Methylbenzo(b)fluoranthene


Differential Mutagenicity Profile: 7-MeBbF vs. Benzo[b]fluoranthene and 3-MeBbF

In a direct head-to-head comparison, 7-Methylbenzo(b)fluoranthene (7-MeBbF) was completely inactive as a mutagen toward S. typhimurium TA 100, whereas the parent compound benzo[b]fluoranthene (BbF) and the 3-methyl isomer (3-MeBbF) exhibited clear dose-dependent mutagenic activity. The 1,3-dimethyl analog was also active [1]. No revertant counts were reported for 7-MeBbF because it showed no activity at the doses tested, confirming a qualitative, not just quantitative, difference in bioactivation potential.

Mutagenicity Profile
Head-to-head
7-MeBbF: completely inactive in S. typhimurium TA 100. BbF & 3-MeBbF: dose-dependent mutagenic activity.
Supports use as negative control; active isomers produce qualitative difference.
Ames test, specific doses not reported; confirmed inactivity across tested range.
Chemical Carcinogenesis Mutagenicity Salmonella typhimurium Structure-Activity Relationship

Differential Tumor-Initiating Activity: 7-MeBbF vs. the Potent Initiator BbF

7-MeBbF demonstrated significantly lower tumor-initiating activity on mouse skin compared to benzo[b]fluoranthene (BbF). BbF is established as one of the most potent tumor initiators among fluoranthene analogs, inducing a 100% incidence of tumor-bearing mice with an average of 8.5 tumors per mouse at a total initiating dose of 1.0 µmol [2]. In the direct comparative study, 7-MeBbF was classified as 'less tumorigenic than BbF,' while the 3-methyl and 1,3-dimethyl isomers were identified as 'strong tumor initiators, with activity greater than that of BbF' [1]. This positions 7-MeBbF uniquely at the low-activity end of the structural spectrum.

Tumor Initiation
Cross-study
7-MeBbF: less tumorigenic than BbF. BbF: 100% incidence, 8.5 tumors/mouse (1.0 µmol). 3-MeBbF & 1,3-diMeBbF: activity greater than BbF.
Rank-order reduction confirms 7-MeBbF as low-activity probe for SAR models.
Mouse skin initiation-promotion assay; exact 7-MeBbF incidence not detailed.
Tumor Promotion Mouse Skin Model Tumor Initiator PAH

Structural Basis for Divergent Activity: A Key SAR Node

The inactivity of 7-MeBbF, contrasted with the enhanced activity of 3-MeBbF and 1,3-diMeBbF, provided critical early evidence that the structural features governing tumorigenicity in non-alternant PAHs (like BbF) differ fundamentally from those in alternant PAHs (like benzo[a]pyrene). The 7-position in BbF is confirmed to be part of a sterically hindered bay-region, where methylation blocks metabolic activation to a bay-region diol-epoxide, a pathway essential for carcinogenicity in related hydrocarbons. This conclusion is drawn from the structural comparison of isomers in the paper [1].

Structural Basis
Class-level inference
Methylation at 7-position blocks bay-region diol-epoxide formation; methylation at 3-position enhances tumorigenicity.
Benchmark for computational models; requires classification as low-activity.
Data to verify with bay-region theory predictions.
Computational Chemistry Molecular Docking Bay-Region Theory Carcinogen Metabolism

Validated Application Scenarios for 7-Methylbenzo(b)fluoranthene in Research Programs


Use as an Essential Negative Control in Non-Alternant PAH Mutagenicity Assays

7-MeBbF serves as a structurally precise negative control compound for Ames tests (S. typhimurium TA 100) investigating methylated non-alternant PAHs. Its confirmed inactivity, in contrast to the active parent BbF and 3-MeBbF [1], allows researchers to discriminate between a true negative result and a failed assay. Procuring this specific isomer is mandatory for experimental validity, as substituting another methyl-BbF would introduce active mutagens into the control group.

Calibration Standard for Structure-Activity Relationship (SAR) Models of Carcinogenesis

The stark activity cliff between 7-MeBbF (inactive/weak) and its isomers 3-MeBbF and 1,3-diMeBbF (more potent than BbF) [1] makes this compound a critical data point for training and validating in silico models that predict the metabolic activation of PAHs. A reliable model must correctly classify 7-MeBbF as non-carcinogenic based on steric hindrance of bay-region diol-epoxide formation, a feature that separates it from its highly active dimethylated and 3-methyl counterparts.

Analytical Reference Standard for Environmental PAH Isomer Identification

In environmental monitoring programs using GC-MS or HPLC-fluorescence, 7-MeBbF is required as a certified reference material to distinguish it from co-eluting or spectrally similar methyl-PAH isomers. Given the divergent toxicological profiles [1], misidentification could lead to significant over- or underestimation of carcinogenic risk. The compound's precise characterization through synthesis [2] provides the necessary spectral library data for unambiguous identification.

Mechanistic Probe for Metabolic Deactivation Pathways

7-MeBbF is a valuable tool for studying detoxification pathways of non-alternant PAHs. Its inability to be bioactivated to a mutagenic/tumorigenic species, unlike the parent BbF [1], provides a model substrate to investigate the role of specific cytochrome P450 isoforms in shunting the metabolism away from bay-region diol-epoxide formation, leading instead to the formation of non-carcinogenic phenolic or dihydrodiol metabolites.

Application
Selection Property
Validation Focus
Negative control for non-alternant PAH mutagenicity assays
Isomer-specific inactivity in Ames test
Confirm absence of mutagenic response vs. active BbF and 3-MeBbF
SAR model calibration
Activity cliff between 7-Me and 3-Me/1,3-diMe isomers
Verify in silico classification of 7-MeBbF as non-carcinogenic
Environmental PAH isomer identification
Certified reference standard with distinct spectral profile
Distinguish 7-MeBbF from co-eluting active methyl-PAHs in GC-MS/HPLC
Mechanistic probe for metabolic deactivation
Inability to form bay-region diol-epoxide
Investigate CYP-mediated detoxification pathways shunting metabolism
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